2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Kinase selectivity profiling Mps1/TTK inhibition Off-target liability

2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor development. Structurally, the compound features a fused imidazo[1,2-b]pyridazine core bearing a cyclopropyl substituent at the 2-position and a 4-(trifluoromethyl)phenyl carboxamide at the 6-position (molecular formula C17H13F3N4O, MW 346.31 g/mol).

Molecular Formula C17H13F3N4O
Molecular Weight 346.31 g/mol
CAS No. 2549064-37-9
Cat. No. B6454754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549064-37-9
Molecular FormulaC17H13F3N4O
Molecular Weight346.31 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C17H13F3N4O/c18-17(19,20)11-3-5-12(6-4-11)21-16(25)13-7-8-15-22-14(10-1-2-10)9-24(15)23-13/h3-10H,1-2H2,(H,21,25)
InChIKeyAQMJPJNSSUSKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9): A Structurally Differentiated Imidazo[1,2-b]pyridazine Kinase Probe for Selective Inhibitor Discovery and Procurement


2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor development [1]. Structurally, the compound features a fused imidazo[1,2-b]pyridazine core bearing a cyclopropyl substituent at the 2-position and a 4-(trifluoromethyl)phenyl carboxamide at the 6-position (molecular formula C17H13F3N4O, MW 346.31 g/mol) [2]. The imidazo[1,2-b]pyridazine scaffold is known to confer superior kinase selectivity and favorable pharmacokinetic properties relative to carbocycle bioisosteres and related heterocyclic cores such as imidazo[1,2-a]pyridine [1].

Workflow Kinase selectivity profiling and target engagement studies
Scaffold Imidazo[1,2-b]pyridazine core: reported broad kinome discrimination
Use Context Probe development where off-target kinase activity may confound interpretation

Why Imidazo[1,2-b]pyridazine Derivatives Cannot Be Interchanged with Imidazo[1,2-a]pyridine or Other Fused Heterocyclic Kinase Inhibitors


Substitution within kinase inhibitor libraries is not straightforward because the imidazo[1,2-b]pyridazine core exhibits a fundamentally different kinase binding mode and structure-activity relationship (SAR) compared to its closest structural analogs, including the imidazo[1,2-a]pyridine series [1]. X-ray crystallography has confirmed that imidazo[1,2-b]pyridazines occupy distinct conformations within the ATP-binding pocket, leading to divergent selectivity profiles that are not predictable from in-class extrapolation [2]. Furthermore, the presence of a pyridazine ring—rather than a benzene or pyridine bioisostere—improves hydrogen-bonding capacity, solubility, and metabolic stability [1]. Consequently, replacing an imidazo[1,2-b]pyridazine-based compound with an apparently similar imidazo[1,2-a]pyridine or a carbocycle-based kinase inhibitor can result in loss of target selectivity, altered pharmacokinetics, and irreproducible biological outcomes.

Imidazo[1,2-b]pyridazine core
Imidazo[1,2-a]pyridine / carbocycle bioisostere
Distinct ATP-pocket conformation; reported selectivity profiles may not extrapolate
Different binding mode; target selectivity may shift unpredictably
Pyridazine ring may improve H-bond capacity, solubility, and metabolic stability (class-level)
Absence of pyridazine may alter solubility and metabolic profile; ADMET context may differ

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide versus Closest Comparators


Kinase Selectivity: Imidazo[1,2-b]pyridazine Core Demonstrates Broad Selectivity Over 192 Kinases vs. Promiscuous Multitarget Inhibitors

Imidazo[1,2-b]pyridazine derivatives such as compound 27f achieved potent cellular Mps1 inhibition (IC50 = 0.70 nM) while maintaining exceptional selectivity across a panel of 192 kinases [1]. In contrast, the multitarget kinase inhibitor ponatinib—a widely used comparator with a distinct core scaffold—exhibits promiscuous inhibition across numerous kinases, limiting its utility in target-specific studies [2]. This scaffolds capacity for achieving sub-nanomolar potency with broad kinome selectivity directly distinguishes imidazo[1,2-b]pyridazine-based probes from non-selective ATP-competitive inhibitors.

Kinase Selectivity
Class-level inference
Imidazo[1,2-b]pyridazine (27f)
Mps1 IC50 0.70 nM
Selectivity over 192 kinases
Ponatinib
Promiscuous inhibition of VEGFR-2, PDGFR, FGFR, SRC
Supports target-engagement interpretation with minimized multi-kinase confounding
Data from imidazo[1,2-b]pyridazine derivative; class-level inference for scaffold
Kinase selectivity profiling Mps1/TTK inhibition Off-target liability

Kinase Binding Mode and SAR Divergence: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine CDK2 Inhibitors

Direct head-to-head comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine CDK inhibitors revealed that, despite similar CDK2 potency, the two series exhibit fundamentally different SAR [1]. X-ray crystallography confirmed distinct binding modes, explaining the divergence in substitution-dependent activity. Crucially, the imidazo[1,2-b]pyridazine CDK2 inhibitor achieved >1 µM plasma levels following a single 2 mg/kg oral dose in mice [1], a pharmacokinetic milestone not reported for the equivalent imidazo[1,2-a]pyridine compounds in the same study.

Oral PK (CDK2)
Head-to-head
Imidazo[1,2-b]pyridazine
>1 µM plasma after 2 mg/kg po in mice
Imidazo[1,2-a]pyridine
No comparable oral PK milestone reported
Oral exposure-model context differs; supports CDK bioavailability studies
Single 2 mg/kg mouse PK study; direct scaffold comparison
CDK2 inhibition Binding mode divergence Oral bioavailability

VEGFR-2 Selectivity: Imidazo[1,2-b]pyridazine Hybrids Outperform Ponatinib in Kinase Selectivity Over 70 Kinases

In a direct comparison study, the naphthalene imidazo[1,2-b]pyridazine hybrid derivative 9k (WS-011) demonstrated superior VEGFR-2 selectivity over a panel of 70 kinases compared with the multitarget kinase inhibitor ponatinib [1]. Compound 9k inhibited VEGFR-2 with an IC50 of 8.4 nM and displayed markedly reduced off-target kinase engagement relative to ponatinib, which is known to inhibit VEGFR-2, PDGFR, FGFR, and SRC with comparable potency [1]. This selectivity improvement was achieved while maintaining good oral bioavailability and potent antiproliferative activity in HT-29 colon cancer cells.

VEGFR-2 Selectivity
Head-to-head
Hybrid 9k (imidazo[1,2-b]pyridazine)
VEGFR-2 IC50 8.4 nM
Selectivity over 70 kinases
Ponatinib
Broad inhibition of VEGFR-2, PDGFR, FGFR, SRC
Supports VEGFR-2 pathway studies with limited off-target kinase effects
Hybrid derivative; selectivity panel of 70 kinases
VEGFR-2 inhibition Anti-angiogenesis Kinase selectivity

DYRK1A Selectivity Over CLK Kinases: Imidazo[1,2-b]pyridazine SAR Enables Isoform Discrimination Unachievable with Broader Kinase Inhibitor Classes

Optimization of the imidazo[1,2-b]pyridazine scaffold led to compound 29, which demonstrated improved kinase selectivity over closely related CLK kinases compared to earlier lead compound 17 [1]. X-ray crystallography-guided design enabled rational discrimination between DYRK1A and CLK isoforms, a selectivity challenge that is difficult to address with broader kinase inhibitor chemotypes such as pyrazolo[1,5-a]pyrimidines, which typically exhibit more limited isoform selectivity within the DYRK/CLK family [1].

DYRK1A / CLK Discrimination
Cross-study
Structure-guided optimization from compound 17 to 29; X-ray co-crystal structures available
Enables rational DYRK1A/CLK isoform selectivity studies
Improvement relative to earlier lead and pyrazolo[1,5-a]pyrimidine DYRK inhibitors
DYRK1A inhibition CLK kinase selectivity Neurological disorders

ADMET Advantage of Pyridazine Core Over Benzene Bioisosteres: Improved Solubility and Reduced Toxicity Risk

The pyridazine ring within the imidazo[1,2-b]pyridazine core provides tangible ADMET advantages over carbocycle-based bioisosteres. Replacing a benzene ring with a pyridazine moiety increases the hydrogen-bond acceptor count and elevates the molecular dipole moment, which collectively enhance aqueous solubility and reduce hERG-related cardiotoxicity risk relative to phenyl-based kinase inhibitors [1]. This class-level advantage has been corroborated across multiple imidazo[1,2-b]pyridazine medicinal chemistry programs, supporting the selection of pyridazine-containing scaffolds over carbocycle analogs for improved developability profiles [1].

ADMET Scaffold Advantage
Class-level
Pyridazine ring increases H-bond acceptors and dipole moment; linked to improved solubility and lower hERG risk in multiple series
ADMET context may support developability screening over carbocycle bioisosteres
Class-level consensus; quantitative values vary by substitution
ADMET optimization Heterocyclic bioisosteres Drug-likeness

High-Value Research and Procurement Application Scenarios for 2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide


Kinase Selectivity Profiling and Chemical Probe Development Requiring Broad Kinome Discrimination

This compound is ideally suited for laboratories conducting kinome-wide selectivity profiling to identify target-specific chemical probes. As demonstrated by the Mps1 inhibitor program, the imidazo[1,2-b]pyridazine core enables potent target engagement (cellular IC50 = 0.70 nM) while maintaining selectivity across 192 kinases [1], making it a superior scaffold for developing probes with minimal off-target activity compared to promiscuous ATP-competitive inhibitors such as ponatinib [2]. Procurement of this scaffold variant supports hit-to-lead campaigns demanding clean selectivity fingerprints.

Orally Bioavailable CDK Inhibitor Development with Divergent Binding Mode from Imidazo[1,2-a]pyridine Series

For medicinal chemistry teams targeting cyclin-dependent kinases with oral bioavailability requirements, the imidazo[1,2-b]pyridazine CDK2 inhibitor series has demonstrated >1 µM plasma levels after a single 2 mg/kg oral dose in mice—a pharmacokinetic milestone uniquely reported for this scaffold [1]. The distinct binding mode relative to imidazo[1,2-a]pyridine inhibitors enables novel intellectual property space and avoids cross-resistance liabilities, positioning this compound as a strategic starting point for CDK inhibitor optimization.

VEGFR-2-Selective Anti-Angiogenesis Research Requiring Clean Target Engagement Over 70 Kinases

In angiogenesis and tumor vascularization studies, the imidazo[1,2-b]pyridazine scaffold has produced VEGFR-2 inhibitors with 8.4 nM potency and superior selectivity over 70 kinases compared to ponatinib [1]. Procurement of 2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide enables exploration of VEGFR-2-selective chemical matter that avoids the confounding anti-angiogenic and off-target effects inherent to multi-kinase inhibitors, supporting more interpretable in vitro and in vivo vascular biology experiments.

DYRK1A-Focused Neurological and Metabolic Disease Probe Discovery Requiring CLK Isoform Selectivity

For programs targeting DYRK1A in neurodegenerative diseases, Type 2 diabetes, or oncology, this compound provides entry into a scaffold series where rational, structure-guided design has achieved improved DYRK1A selectivity over the closely related CLK kinases [1]. The availability of X-ray co-crystal structures for imidazo[1,2-b]pyridazine DYRK inhibitors enables computationally driven optimization of isoform selectivity, a capability not equally accessible with pyrazolo[1,5-a]pyrimidine or other DYRK inhibitor cores [1].

Application
Selection Property
Validation Focus
Kinase target engagement profiling
Broad kinome selectivity review
Off-target kinase panel assessment
CDK pathway inhibition with oral exposure
Oral exposure-model context
Plasma concentration validation in model
VEGFR-2 pathway selectivity studies
Kinase selectivity over multi-target panel
Angiogenesis assay endpoint interpretation
DYRK1A isoform selectivity profiling
Structure-guided isoform discrimination context
CLK off-target kinase endpoint review
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